molecular formula C14H11Cl2NO4 B1682027 Propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate CAS No. 704878-75-1

Propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate

Cat. No. B1682027
M. Wt: 328.1 g/mol
InChI Key: LZAMLWVXUVJMPU-UHFFFAOYSA-N
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Description

“Propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate” is a chemical compound with the molecular formula C14H11Cl2NO4 . It is also known by other names such as TSI-01 and Isopropyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate .


Molecular Structure Analysis

The compound has a molecular weight of 328.1 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C14H11Cl2NO4/c1-7(2)21-14(20)8-3-5-9(6-4-8)17-12(18)10(15)11(16)13(17)19/h3-7H,1-2H3 . The canonical SMILES representation is CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 3.4, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 327.0065132 g/mol . The topological polar surface area is 63.7 Ų . The compound has a heavy atom count of 21 .

Scientific Research Applications

  • Synthesis and Therapeutic Potential of Imidazole Containing Compounds

    • Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
    • Method : The synthesis of imidazole and its derivatives involves various synthetic routes as reported in the literature .
    • Results : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Nomenclature of Cycloalkanes

    • Application : Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. They are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
    • Method : The nomenclature of cycloalkanes involves the IUPAC rules for organic chemistry .
    • Results : The most common and useful cycloalkanes in organic chemistry are cyclopentane and cyclohexane .
  • Solid Forms of 2-(3,5-Dichloro-4-((5-Isopropyl-6-Oxo-1,6-Dihydropyridazin-3-yl)Oxy)Phenyl)-3,5-Dioxo-2,3,4,5-Tetrahydro-1,2,4-Triazine-6-Carbonitrile

    • Application : The invention is directed to morphic forms, co-crystals, salts, and amorphous solid dispersions of a specific compound .
    • Method : The method involves the synthesis of the specific compound and its various forms .
    • Results : The results include the successful synthesis of the compound and its various forms .
  • Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)

    • Application : This research focuses on the synthesis and properties of compounds containing the 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl) moiety .
    • Method : The method involves the synthesis of the specific compound .
    • Results : The results include the successful synthesis of the compound .
  • Propan-2-yl 4-[3-[3-[(4-acetylphenyl)carbamoyl]anilino]-4-chloro-2,5-dioxopyrrol-1-yl]benzoate

    • Application : This compound is similar to “Propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate” and might have similar applications .
    • Method : The method involves the synthesis of the specific compound .
    • Results : The results include the successful synthesis of the compound .
  • Propan-2-yl 4-[3-[3-[(4-acetylphenyl)carbamoyl]anilino]-4-chloro-2,5-dioxopyrrol-1-yl]benzoate
    • Application : This compound is similar to “Propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate” and might have similar applications .
    • Method : The method involves the synthesis of the specific compound .
    • Results : The results include the successful synthesis of the compound .

properties

IUPAC Name

propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4/c1-7(2)21-14(20)8-3-5-9(6-4-8)17-12(18)10(15)11(16)13(17)19/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAMLWVXUVJMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate

Citations

For This Compound
1
Citations
M Tarui, H Shindou, K Kumagai, R Morimoto… - Journal of lipid …, 2014 - ASBMB
Platelet-activating factor (PAF) is a potent pro-inflammatory phospholipid mediator. In response to extracellular stimuli, PAF is rapidly biosynthesized by lyso-PAF acetyltransferase (lyso-…
Number of citations: 33 www.jlr.org

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